Alpinumisoflavone acetate Alpinumisoflavone acetate
Brand Name: Vulcanchem
CAS No.: 86989-18-6
VCID: VC0057843
InChI: InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3
SMILES: CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O
Molecular Formula: C22H18O6
Molecular Weight: 378.38

Alpinumisoflavone acetate

CAS No.: 86989-18-6

Cat. No.: VC0057843

Molecular Formula: C22H18O6

Molecular Weight: 378.38

* For research use only. Not for human or veterinary use.

Alpinumisoflavone acetate - 86989-18-6

Specification

CAS No. 86989-18-6
Molecular Formula C22H18O6
Molecular Weight 378.38
IUPAC Name [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate
Standard InChI InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3
Standard InChI Key UGAJYYNANGVRBF-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O
Appearance Powder

Introduction

Chemical Properties and Structural Characteristics

Alpinumisoflavone acetate (CAS: 86989-18-6) is characterized by the molecular formula C₂₂H₁₈O₆ and has a molecular weight of 378.4 g/mol . Its IUPAC name is [4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate . The compound possesses a complex structure featuring a chromene core fused with a pyran ring and bearing phenyl acetate and hydroxyl substituents. This structural arrangement contributes to its unique biological properties and interactions with various molecular targets.

Physical and Chemical Properties

The physical and chemical properties of alpinumisoflavone acetate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Alpinumisoflavone Acetate

PropertyValue
CAS Number86989-18-6
Molecular FormulaC₂₂H₁₈O₆
Molecular Weight378.4 g/mol
IUPAC Name[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate
Physical AppearanceColorless to yellowish crystal
SolubilityRelatively insoluble in water, soluble in organic solvents
Storage Conditions2-8°C

The compound exists as a colorless to yellowish crystalline substance and exhibits limited solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide . For optimal stability, it is recommended to store the compound at temperatures between 2-8°C .

Synthesis and Preparation Methods

Chemical Synthesis

Alpinumisoflavone acetate can be synthesized through acetylation of its parent compound, alpinumisoflavone. The divergent total synthesis approach typically begins with commercially available 2,4,6-trihydroxyacetophenone as a starting material . The key steps in the synthesis include:

  • Construction of the isoflavone skeleton through Suzuki-Miyaura coupling reactions

  • Introduction of the dimethylpyran ring

  • Final acetylation of the 4'-hydroxyl group

A detailed synthetic pathway involves several intermediates and specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction utilizes catalysts such as Pd₂(dba)₃ and specific ligands like PCy₃ to construct the isoflavone backbone . The synthesis of related isoflavones provides insights into the preparation of alpinumisoflavone acetate, with reactions often conducted under reflux conditions with specific solvents and catalysts .

Extraction from Natural Sources

Alternatively, alpinumisoflavone acetate can be isolated from certain plant species through extraction processes. This method involves:

  • Grinding of plant materials

  • Solvent extraction using organic solvents

  • Purification through chromatographic techniques

Plants belonging to the Fabaceae family are notable sources of prenylated isoflavones, including alpinumisoflavone acetate and its derivatives.

Biological Activities

Anticancer Properties

Alpinumisoflavone acetate demonstrates significant anticancer activities through multiple mechanisms of action. Research has shown that the compound exhibits antiproliferative effects, particularly against hepatocellular carcinoma cells . Key anticancer mechanisms include:

  • Induction of mitochondrial dysfunction

  • Promotion of mitochondria-mediated apoptosis

  • Inhibition of ERK1/2 phosphorylation

  • Impairment of mitochondrial respiration via oxidative stress

  • Modulation of MAPK/PI3K signaling pathways

These mechanisms collectively contribute to the compound's potential as an anticancer agent, with particular promise for hepatocellular carcinoma research.

Anti-inflammatory Effects

Alpinumisoflavone acetate exhibits anti-inflammatory properties through several pathways. Studies have indicated that it can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory models. The compound modulates inflammatory responses by:

  • Suppressing inflammatory cytokines (TNF-α, IL-6)

  • Inhibiting NF-κB activation

  • Modulating MAPK signaling pathways

  • Suppressing NLRP3 inflammasome activation

These anti-inflammatory effects suggest potential applications in treating inflammatory conditions and related disorders.

Ophthalmic Applications

Recent research has revealed promising effects of alpinumisoflavone in ophthalmic applications, particularly for age-related macular degeneration (AMD). A study published in Nature Scientific Reports demonstrated that the compound can ameliorate choroidal neovascularization and associated fibrosis . The research findings indicate that:

  • It reduces vascular endothelial growth factor (VEGF) expression

  • It decreases fibrosis markers such as alpha smooth muscle actin (alpha-SMA)

  • It shows both anti-fibrotic and anti-neovascularization effects in in vitro and in vivo models

  • It decreases levels of the cleaved form of crystallin alpha B (CRYAB), a chaperone associated with VEGF stabilization and fibrosis

These findings suggest potential therapeutic applications for alpinumisoflavone acetate in treating neovascular age-related macular degeneration beyond conventional anti-VEGF therapy.

Structure-Activity Relationships

The biological activities of alpinumisoflavone acetate are closely linked to its structural features. The presence of the acetate group at the 4'-position of the phenyl ring distinguishes it from its parent compound, alpinumisoflavone, and modifies its pharmacological properties.

Several related isoflavones share structural similarities with alpinumisoflavone acetate but exhibit different biological activities. Table 2 presents a comparative analysis of alpinumisoflavone acetate and related compounds.

Table 2: Comparative Analysis of Alpinumisoflavone Acetate and Related Compounds

CompoundStructural Difference from Alpinumisoflavone AcetateNotable Biological Activities
AlpinumisoflavoneLacks acetate group at 4'-positionMonoamine oxidase inhibition
DerroneDifferent substitution pattern on pyran ringAnticancer, antimicrobial
4'-O-MethylalpinumisoflavoneMethyl group instead of acetate at 4'-positionMonoamine oxidase inhibition
AuriculasinDifferent prenyl group arrangementNeuroprotective effects

This structure-activity relationship analysis provides insights into how structural modifications affect biological activities and may guide the development of more potent derivatives with enhanced therapeutic potential .

Analytical Methods

High-performance liquid chromatography (HPLC) is commonly employed for the analysis and quality control of alpinumisoflavone acetate. The typical conditions for HPLC analysis include specific column types, mobile phases, and detection methods optimized for isoflavone compounds .

When analyzing alpinumisoflavone acetate and related compounds, calibration graphs are established to ensure accurate quantification. Table 3 presents typical HPLC parameters for the analysis of isoflavones.

Table 3: Typical HPLC Parameters for Isoflavone Analysis

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 μm)
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254-280 nm
Injection Volume10-20 μL
Run Time30-40 minutes

These analytical methods ensure the purity and identity of alpinumisoflavone acetate for research applications and quality control purposes .

Research Applications

Pharmaceutical Research

Alpinumisoflavone acetate serves as an active ingredient in pharmaceutical research, with applications in:

  • Cancer therapy development, particularly for hepatocellular carcinoma

  • Anti-inflammatory drug research

  • Ophthalmic treatments for age-related macular degeneration

  • Structure-based drug design for novel therapeutic agents

Medicinal Chemistry

In medicinal chemistry, alpinumisoflavone acetate functions as:

  • A lead compound for developing more potent derivatives

  • A model for structure-activity relationship studies

  • A template for designing targeted therapeutic agents with improved pharmacokinetic properties

Biochemical Research

The compound has been employed in biochemical research to:

  • Study mitochondrial function and dysfunction mechanisms

  • Investigate apoptotic pathways in cancer cells

  • Examine cellular signaling processes, particularly in inflammation and cancer

  • Explore the mechanisms of fibrosis and neovascularization in ocular tissues

Future Research Directions

Future investigations on alpinumisoflavone acetate may focus on:

  • Elucidating detailed mechanisms of action in various disease models

  • Conducting comprehensive toxicological evaluations to establish safety profiles

  • Developing more efficient synthesis routes for large-scale production

  • Designing more potent derivatives through structural modifications

  • Exploring additional therapeutic applications based on its diverse biological activities

  • Investigating potential synergistic effects with established therapeutic agents

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